(R)-1-Methyl-3-pyrrolidinol
Overview
Description
(3R)-1-methylpyrrolidin-3-ol is a chiral compound with the molecular formula C5H11NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle The compound is characterized by the presence of a hydroxyl group (-OH) at the third position and a methyl group (-CH3) at the first position, both in the R-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-methylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone precursor using chiral catalysts. For example, the reduction of 1-methylpyrrolidin-3-one with a chiral borane reagent can yield (3R)-1-methylpyrrolidin-3-ol with high enantioselectivity .
Another method involves the use of asymmetric hydrogenation. In this process, the ketone precursor is hydrogenated in the presence of a chiral catalyst, such as a rhodium or ruthenium complex, to produce the desired chiral alcohol .
Industrial Production Methods
Industrial production of (3R)-1-methylpyrrolidin-3-ol typically involves large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantioselectivity, often employing advanced chiral catalysts and continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(3R)-1-methylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include the corresponding ketones, aldehydes, and substituted derivatives, which can be further utilized in various synthetic applications .
Scientific Research Applications
(3R)-1-methylpyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and as a precursor for bioactive molecules.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of chiral drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-1-methylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the chiral center can influence the binding affinity and selectivity. These interactions can modulate biochemical pathways and result in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (3S)-1-methylpyrrolidin-3-ol
- 1-methylpyrrolidin-2-ol
- 1-methylpyrrolidin-4-ol
Uniqueness
(3R)-1-methylpyrrolidin-3-ol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Compared to its enantiomer (3S)-1-methylpyrrolidin-3-ol, the (3R) configuration may exhibit different reactivity and selectivity in chemical reactions and biological systems .
Properties
IUPAC Name |
(3R)-1-methylpyrrolidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-6-3-2-5(7)4-6/h5,7H,2-4H2,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVFPAIGVBQGET-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426239 | |
Record name | (3R)-1-Methylpyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104641-60-3 | |
Record name | (3R)-1-Methyl-3-pyrrolidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104641-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-3-pyrrolidinol, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104641603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3R)-1-Methylpyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(-)-1-Methyl-3-pyrrolidinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-METHYL-3-PYRROLIDINOL, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HVW4EW50X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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